2-(2-Chloropyrimidin-5-yl)acetic acid 2-(2-Chloropyrimidin-5-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 933685-81-5
VCID: VC13522857
InChI: InChI=1S/C6H5ClN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)
SMILES: C1=C(C=NC(=N1)Cl)CC(=O)O
Molecular Formula: C6H5ClN2O2
Molecular Weight: 172.57 g/mol

2-(2-Chloropyrimidin-5-yl)acetic acid

CAS No.: 933685-81-5

Cat. No.: VC13522857

Molecular Formula: C6H5ClN2O2

Molecular Weight: 172.57 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloropyrimidin-5-yl)acetic acid - 933685-81-5

Specification

CAS No. 933685-81-5
Molecular Formula C6H5ClN2O2
Molecular Weight 172.57 g/mol
IUPAC Name 2-(2-chloropyrimidin-5-yl)acetic acid
Standard InChI InChI=1S/C6H5ClN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)
Standard InChI Key QUXDHXIGIYSSPG-UHFFFAOYSA-N
SMILES C1=C(C=NC(=N1)Cl)CC(=O)O
Canonical SMILES C1=C(C=NC(=N1)Cl)CC(=O)O

Introduction

Structural and Chemical Properties

Molecular Characterization

The molecular structure of 2-(2-chloropyrimidin-5-yl)acetic acid is defined by a pyrimidine ring system substituted with chlorine and an acetic acid group. Key identifiers include:

  • Molecular Formula: C6H5ClN2O2\text{C}_6\text{H}_5\text{ClN}_2\text{O}_2

  • Molecular Weight: 172.57 g/mol .

  • SMILES Notation: C1=C(C=NC(=N1)Cl)CC(=O)O\text{C1=C(C=NC(=N1)Cl)CC(=O)O}, which encodes the chloropyrimidine ring linked to a carboxylic acid .

  • InChI Key: QUXDHXIGIYSSPG-UHFFFAOYSA-N, providing a unique identifier for computational and database searches .

The compound’s predicted collision cross-section (CCS) values, determined via mass spectrometry adducts, range from 130.3 Ų for [M-H][\text{M-H}]^- to 144.0 Ų for [M+Na]+[\text{M+Na}]^+ . These values are critical for characterizing its gas-phase ion behavior in analytical workflows.

Synthetic Methodologies

Precursor Synthesis: 2-Chloropyrimidine

The synthesis of 2-(2-chloropyrimidin-5-yl)acetic acid likely begins with 2-chloropyrimidine as a precursor. A patented method (CN104761504A) describes the preparation of 2-chloropyrimidine via a two-step process :

  • Cyclization: Guanidine nitrate reacts with 1,1,3,3-tetramethoxypropane in ethanol under HCl gas, yielding 2-aminopyrimidine.

  • Chlorination: 2-Aminopyrimidine undergoes diazotization with NaNO₂ and HCl in the presence of ZnCl₂ at low temperatures (-10 to 5°C), producing 2-chloropyrimidine with a reported yield of 85–90% .

Acetic Acid Functionalization

QuantityPriceAvailability
100 mg$197.908–12 weeks
1 g$659.908–12 weeks
5 g$3,301.908–12 weeks

Challenges and Future Directions

The limited literature on 2-(2-chloropyrimidin-5-yl)acetic acid underscores the need for:

  • Synthetic Optimization: Developing scalable, high-yield routes to enable bulk production.

  • Biological Screening: Evaluating its activity in kinase inhibition, receptor antagonism, or protease modulation.

  • Computational Studies: Predicting binding affinities via molecular docking to identify therapeutic targets.

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